molecular formula C11H13N5O2S B10991353 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B10991353
M. Wt: 279.32 g/mol
InChI Key: OURZFMOZMRGRQO-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves the reaction of a thiadiazole derivative with a cyclopenta[c]pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Halogenating agents: Chlorine, bromine

    Nucleophiles: Ammonia, amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes and signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide include other thiadiazole derivatives, such as:

  • 1,3,4-Thiadiazole-2-amine
  • 1,3,4-Thiadiazole-5-thiol
  • 1,3,4-Thiadiazole-2-thiol

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of the thiadiazole and cyclopenta[c]pyrazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H13N5O2S

Molecular Weight

279.32 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C11H13N5O2S/c1-18-5-8-14-16-11(19-8)12-10(17)9-6-3-2-4-7(6)13-15-9/h2-5H2,1H3,(H,13,15)(H,12,16,17)

InChI Key

OURZFMOZMRGRQO-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=NNC3=C2CCC3

Origin of Product

United States

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